4-乙炔基甲苯

描述

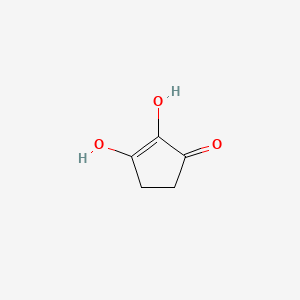

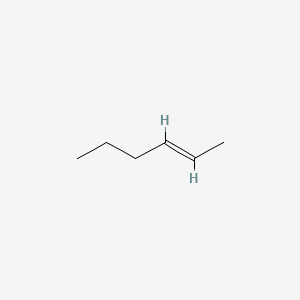

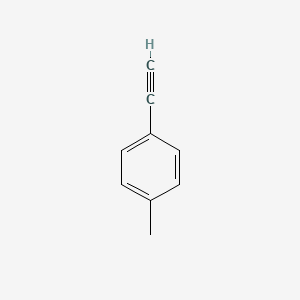

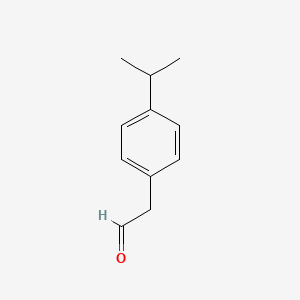

4-Ethynyltoluene is a chemical compound that has garnered interest in various scientific studies due to its unique structure and potential applications. This compound is part of a larger family of ethynyl-substituted benzenes, which are known for their intriguing chemical and physical properties.

Synthesis Analysis

The synthesis of 4-Ethynyltoluene and related compounds often involves palladium-catalyzed coupling reactions, which are a cornerstone in the field of organic synthesis for constructing carbon-carbon bonds. A specific example includes the synthesis of polyenes containing mesogenic side chains through the living polymerization of related compounds, highlighting the versatility of ethynyl groups in polymer chemistry (Buchmeiser, 1997).

Molecular Structure Analysis

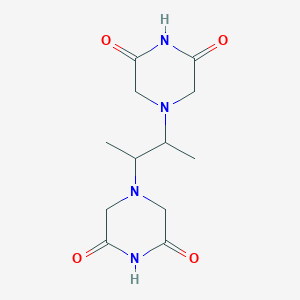

The molecular and crystal structure of compounds closely related to 4-Ethynyltoluene, such as 4-ethynylcyanobenzene, reveal interesting aspects of CH⋯N hydrogen bonding and its influence on the supramolecular arrangement of molecules. These interactions often dictate the packing and overall structural arrangement in the crystalline state, demonstrating the significance of molecular structure analysis (Mahapatra et al., 2010).

Chemical Reactions and Properties

4-Ethynyltoluene participates in various chemical reactions, including polymerization and cyclotrimerization processes. These reactions not only extend the application of this compound in materials science but also offer insights into its reactivity and chemical behavior. For example, the polymerization of 4-ethynlbiphenyl by transition metal catalysts highlights the reactivity of ethynyl groups and their potential in creating new polymeric materials with unique properties (Tak et al., 2017).

Physical Properties Analysis

The study of physical properties, such as solvatochromic effects and photophysical properties of related ethynyl-substituted compounds, reveals significant insights into the behavior of 4-Ethynyltoluene under different conditions. These analyses help in understanding the solubility, stability, and optical properties, which are crucial for applications in materials science and optoelectronics (Gers et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Ethynyltoluene, including its reactivity in Suzuki-Miyaura polycondensation reactions and its ability to form supramolecular structures, underscore its versatility and potential in synthesizing novel materials and supramolecular assemblies. The reactivity and interaction of the ethynyl group with various catalysts and substrates offer a broad range of chemical transformations, enabling the design of advanced materials with tailored properties (Kang et al., 2008).

科学研究应用

晶体工程:4-乙炔基甲苯在晶体工程中发挥作用。它在几种对位取代的乙炔基苯衍生物的分子结构中起着作用,通过分子间相互作用将分子连接起来。这对于理解和操纵晶体材料中的分子堆积具有重要意义(Dai et al., 2004)。

有机合成中的催化作用:它被用作醛缩和酯化反应中的催化剂。这项研究突出了类似4-乙炔基甲苯这样的末端炔烃在促进这些通常由酸催化的反应中的作用(Sekerová等,2019)。

化学合成:在化学合成中,从4-乙炔基甲苯衍生的铑配合物被用于催化将硫添加到反应性烯烃中。这个过程在生产硫代环氧烷方面具有重要意义,硫代环氧烷在工业和制药应用中有各种应用(Arisawa et al., 2015)。

化学中的光致发光:4-乙炔基甲苯用于合成同核炔基保护金团簇,已发现这些团簇表现出基于R基团的光致发光。这在材料科学和纳米技术中具有潜在应用(Ito等,2019)。

热解研究:它还用于热解研究,例如对2-乙炔基甲苯的微波闪烁热解,以了解特定条件下的化学反应。这些研究对于开发新材料和理解化学机制至关重要(Ajaz et al., 2014)。

电化学合成:4-乙炔基甲苯在电化学氧化过程中进行研究,这对于合成二氮化合物的绿色化学协议具有重要意义(Mehrdadian et al., 2021)。

安全和危害

4-Ethynyltoluene is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper is “Crystal engineering with p-substituted 4 … - RSC Publishing” which discusses the crystal structures of several para-substituted ethynylbenzene derivatives, including 4-Ethynyltoluene .

属性

IUPAC Name |

1-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZVOXHGCKKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34807-69-7 | |

| Record name | Benzene, 1-ethynyl-4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34807-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227420 | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyltoluene | |

CAS RN |

766-97-2 | |

| Record name | 4-Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, p-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-ethynyltoluene?

A1: 4-Ethynyltoluene has the molecular formula C9H8 and a molecular weight of 116.16 g/mol.

Q2: How can 4-ethynyltoluene be spectroscopically characterized?

A2: 4-Ethynyltoluene can be characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy: This technique can identify the characteristic stretching vibrations of the C≡C bond in the alkyne group and the C–H bonds in the aromatic and methyl groups. , * 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: These techniques provide information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their connectivity. , , ,

Q3: What types of reactions can 4-ethynyltoluene participate in as a substrate?

A3: 4-Ethynyltoluene is a versatile building block in organic synthesis, commonly employed in various reactions, including:

- Cycloaddition reactions: It can undergo [3+2] cycloaddition reactions with azides to form triazole rings, a reaction often catalyzed by copper or ruthenium complexes.

- Addition reactions: The alkyne group can undergo additions with various reagents, including halides, pseudo-halides, and thiols.

- Polymerization reactions: 4-Ethynyltoluene can be polymerized to form polyacetylenes, often using transition metal catalysts like rhodium complexes. ,

Q4: Can 4-ethynyltoluene be used in metal-catalyzed reactions?

A5: Yes, 4-ethynyltoluene frequently acts as a substrate in metal-catalyzed reactions: * Rhodium-catalyzed polymerization: It forms polyacetylenes with specific cis-transoid configurations at room temperature. * Gold-catalyzed hydrohydrazination: It reacts with hydrazides to form hydrazones, demonstrating potential in synthesizing bioactive compounds. * Rhodium-catalyzed sulfur addition: It reacts with sulfur to yield thiiranes, useful intermediates in organic synthesis. * [2 + 2 + 1] cyclotrimerization reactions: When combined with rhodium complexes, it participates in forming rhodonocenium complexes.

Q5: Are there computational studies on 4-ethynyltoluene's reactivity?

A6: Yes, DFT studies have been conducted to elucidate reaction mechanisms involving 4-ethynyltoluene. For example, in gold-catalyzed hydrohydrazination, DFT calculations revealed the favored reaction pathway and the role of intermolecular interactions.

Q6: What is the role of intermolecular interactions in the crystal structure of 4-ethynyltoluene?

A7: The crystal structure of 4-ethynyltoluene exhibits weak C–H⋯π(benzene) interactions, influencing its solid-state packing. Interestingly, related para-substituted ethynylbenzene derivatives exhibit varied intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯S interactions, highlighting the potential for crystal engineering based on subtle structural modifications.

Q7: What are the potential applications of 4-ethynyltoluene-based materials?

A8: 4-Ethynyltoluene serves as a precursor to various materials:* Polyacetylenes: These polymers, synthesized using 4-ethynyltoluene, find applications in electronic and optical devices due to their conjugated structures. * Anti-reflective coatings: 4-Ethynyltoluene is used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create highly conformal anti-reflective coatings on substrates with nanoscale features, crucial in microelectronics and optics. * Dithiafulvene oligomers: These oligomers, synthesized through cycloaddition polymerization with 4-ethynyltoluene, exhibit interesting optoelectronic properties due to their extended π-conjugation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)